N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, which include a biphenyl moiety, a piperazine ring, and a sulfonyl group. The compound's molecular formula is and it has a molecular weight of 448.49 g/mol. It is often utilized in research settings due to its pharmacological properties.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where it is listed with specific identifiers such as the CAS number 897611-24-4 . It falls under the category of sulfonamide derivatives, which are known for their diverse biological activities, including antibacterial and anticancer properties.
The synthesis of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide can be approached through several methods. A common synthetic route involves the following steps:
These methods are generally efficient but may require optimization to improve yield and purity.
The molecular structure of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide can be represented using various notations:
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]The structure showcases a biphenyl backbone connected to a piperazine ring via a sulfonamide linkage, indicating potential interactions with biological targets due to its steric and electronic properties.
The compound can participate in various chemical reactions typical for sulfonamides and amides:
These reactions are crucial for modifying the compound's properties for specific applications in drug development.
The mechanism of action of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide primarily involves interaction with biological targets such as receptors or enzymes. Its piperazine moiety may facilitate binding to neurotransmitter receptors or other protein targets involved in signal transduction pathways.
Research indicates that compounds with similar structures often exhibit activity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation through mechanisms such as:
The physical properties of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide has several applications in scientific research:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7